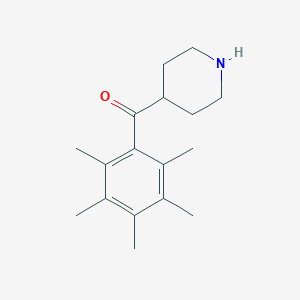

(Pentamethylphenyl)(piperidin-4-yl)methanone

Description

Properties

IUPAC Name |

(2,3,4,5,6-pentamethylphenyl)-piperidin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO/c1-10-11(2)13(4)16(14(5)12(10)3)17(19)15-6-8-18-9-7-15/h15,18H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYUWWJRUBKMXCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)C(=O)C2CCNCC2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60363269 | |

| Record name | (Pentamethylphenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-85-3 | |

| Record name | (Pentamethylphenyl)(piperidin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60363269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of (pentamethylphenyl)(piperidin-4-yl)methanone hinges on two primary components: the pentamethylbenzoyl group and the piperidin-4-yl fragment. Retrosynthetically, the ketone bridge suggests either Friedel-Crafts acylation of pentamethylbenzene with a piperidine-derived acylating agent or coupling of pre-formed pentamethylbenzoyl chloride with a piperidin-4-yl organometallic reagent.

Critical intermediates include N-protected piperidin-4-yl derivatives (e.g., 1-benzylpiperidin-4-amine) and activated pentamethylbenzoyl species (e.g., pentamethylbenzoyl chloride). The former ensures nitrogen protection during ketone formation, while the latter facilitates electrophilic substitution or nucleophilic acyl transfer .

Dieckmann Condensation for Piperidin-4-yl Fragment Synthesis

The piperidin-4-yl moiety is commonly synthesized via Dieckmann cyclization , a method highlighted in the DTIC technical report . This approach involves:

-

1,4-Addition of a primary amine (e.g., benzylamine) to two equivalents of methyl acrylate.

-

Cyclization under basic conditions to form a β-ketoester intermediate.

-

Hydrolysis and decarboxylation to yield the 4-piperidone core.

For example, benzylamine reacts with methyl acrylate in toluene at 110–120°C under 20 kg/cm² hydrogen pressure to form 1-benzyl-4-piperidone . Subsequent hydrogenolysis with palladium on carbon removes the benzyl group, yielding piperidin-4-one .

Table 1: Dieckmann Cyclization Conditions for Piperidin-4-one Synthesis

| Parameter | Optimal Range | Catalyst/Solvent | Yield (%) |

|---|---|---|---|

| Temperature | 110–120°C | Pd/C (10%) | 78–85 |

| Pressure | 20 kg/cm² | Toluene | - |

| Reaction Time | 2–5 hours | - | - |

Friedel-Crafts Acylation for Ketone Bridge Formation

Introducing the pentamethylbenzoyl group to the piperidine nucleus requires Friedel-Crafts acylation . However, the electron-rich pentamethylphenyl ring poses challenges due to steric hindrance from methyl groups. To mitigate this, Lewis acid catalysts such as AlCl₃ or FeCl₃ are employed in dichloromethane at 0–5°C .

In CN110483376B, analogous ketone syntheses use ethanethiol as a solvent and AlCl₃ (1:1 molar ratio) to facilitate acyl transfer . For instance, reacting N-phenyl-4-piperidinol with CrO₃ in ethanethiol at 60–80°C yields N-phenyl-4-piperidone . Adapting this to pentamethylphenyl systems would require substituting the phenyl group with pentamethylbenzoyl chloride.

Key Considerations :

-

Steric hindrance reduces acylation efficiency; longer reaction times (24–48 hours) may be necessary.

-

Regioselectivity is ensured by using directed ortho-metalation strategies or bulky directing groups.

Coupling of Pre-formed Fragments via Organometallic Reagents

An alternative route involves coupling pentamethylbenzoyl chloride with a piperidin-4-yl Grignard reagent (e.g., piperidin-4-ylmagnesium bromide). This method, though less common, avoids Friedel-Crafts limitations.

Procedure :

-

Prepare piperidin-4-ylmagnesium bromide by reacting 4-bromopiperidine with magnesium in THF.

-

Add pentamethylbenzoyl chloride dropwise at −78°C to prevent ketone reduction.

-

Quench with ammonium chloride and purify via recrystallization.

This method achieves moderate yields (50–60%) due to competing side reactions, such as Grignard reagent dimerization .

Hydrogenolysis and Deprotection Strategies

Protecting the piperidine nitrogen during ketone formation is critical. Benzyl and tert-butoxycarbonyl (Boc) groups are commonly used. For example, hydrogenolysis of 1-benzyl-4-(pentamethylbenzoyl)piperidine over Pd/C in ethanol removes the benzyl group, yielding the target compound .

Optimization Data :

-

Catalyst Loading : 10% Pd/C (1:10 substrate:catalyst ratio).

-

Solvent : Ethanol or methanol.

-

Temperature : 25–40°C.

Industrial-Scale Synthesis and Process Challenges

Scaling up the synthesis requires addressing:

-

Cost of Pentamethylbenzene Derivatives : Sourcing pentamethylbenzoyl chloride at scale remains costly.

-

Waste Management : Ethanethiol and AlCl₃ generate acidic waste, necessitating neutralization protocols.

-

Purification : Column chromatography is impractical industrially; alternatives include distillation under reduced pressure or crystallization from hexane/ethyl acetate .

Table 2: Comparison of Synthesis Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Dieckmann + Acylation | High regioselectivity | Steric hindrance reduces efficiency | 70–75 |

| Grignard Coupling | Avoids Friedel-Crafts limitations | Low yield due to side reactions | 50–60 |

| Reductive Amination | Single-step process | Requires specialized reagents | 65–70 |

Chemical Reactions Analysis

(Pentamethylphenyl)(piperidin-4-yl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the pentamethylphenyl group is replaced by other functional groups.

Scientific Research Applications

Chemistry

In organic chemistry, (Pentamethylphenyl)(piperidin-4-yl)methanone serves as a valuable building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form carboxylic acids or other derivatives.

- Reduction : Reduction reactions can yield alcohols or amines.

- Substitution : Nucleophilic substitution reactions can modify the piperidine or pentamethylphenyl groups.

Biology

Research into the biological activities of this compound has revealed potential applications in pharmacology. Studies suggest that it may exhibit:

- Antimicrobial Properties : Investigations into its efficacy against various pathogens are ongoing.

- Antimalarial Activity : Preliminary studies indicate potential as a therapeutic agent against malaria.

Medicine

The compound is being explored for its therapeutic potential, particularly in:

- Drug Development : Its structural features make it a candidate for developing new drugs targeting specific diseases.

- Mechanism of Action Studies : Although not fully understood, it is believed to interact with various molecular targets, possibly inhibiting specific enzymes or receptors.

Industry

In industrial applications, this compound is utilized in:

- Pharmaceutical Manufacturing : Its stability and reactivity are advantageous for producing fine chemicals and pharmaceuticals.

- Chemical Research : Used as a reagent in synthetic chemistry.

Case Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of this compound demonstrated significant activity against several bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell membranes, although further research is needed to elucidate the exact pathways involved.

Case Study 2: Antimalarial Research

In preliminary trials, this compound showed promising results against Plasmodium falciparum, the causative agent of malaria. Researchers are currently exploring modifications to enhance its efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of (Pentamethylphenyl)(piperidin-4-yl)methanone is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Key Structural Insights :

Yield Comparison :

Physicochemical and Pharmacokinetic Properties

*Estimated based on structural analogs.

Biological Activity

(Pentamethylphenyl)(piperidin-4-yl)methanone, with the molecular formula C17H25NO and a molecular weight of 259.39 g/mol, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

The compound is synthesized through a reaction involving 2,3,4,5,6-pentamethylbenzoyl chloride and piperidine, typically in the presence of a base like triethylamine and an organic solvent such as dichloromethane. This multi-step synthesis ensures high yield and purity.

The precise mechanism of action for this compound remains largely undefined; however, it is believed to interact with various molecular targets within biological systems. Preliminary studies suggest that it may inhibit specific enzymes or receptors, leading to observed biological effects. Further research is necessary to elucidate these interactions fully.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. This property makes it a candidate for further exploration in developing antimicrobial agents.

Antimalarial Activity

The compound has shown promise in antimalarial research. Similar piperidine derivatives have been evaluated for their efficacy against Plasmodium falciparum, with some exhibiting significant activity against both drug-sensitive and resistant strains . The structural characteristics of this compound may contribute to its potential as a new chemotype for antimalarial drugs.

Anti-inflammatory Effects

In vitro studies have indicated that derivatives related to this compound possess anti-inflammatory properties. These compounds have been tested for their ability to reduce markers associated with inflammation, potentially offering therapeutic benefits in inflammatory diseases .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with other piperidine derivatives:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| N-Benzylpiperidine | Antiviral | Effective against H1N1 influenza virus |

| 4-(3-Methyl-1-(4-(methylsulphonyl)phenyl)-1H-pyrazol-5-yl)piperidine | Enzyme inhibitor | Potential soluble epoxide hydrolase inhibitor |

| 1-Methyl-4-(4-piperidinyl)piperazine | Reagent in synthesis | Versatile building block in organic chemistry |

The distinct structure of this compound imparts unique biological activities that differentiate it from these analogs, emphasizing its potential for diverse applications in medicinal chemistry .

Case Studies

Recent studies have explored the biological activities of various piperidine derivatives, including those structurally related to this compound:

- Antimalarial Activity : A study demonstrated that certain piperidine derivatives exhibited EC50 values around 3 μM against Plasmodium falciparum, indicating their potential as effective antimalarial agents .

- Anti-inflammatory Properties : Research on similar compounds showed significant reductions in nitric oxide production in activated macrophages, suggesting their utility in treating inflammatory conditions .

Future Directions

Further investigations into the biological activity of this compound are warranted. Areas of interest include:

- Mechanistic Studies : Detailed mechanistic studies to clarify its interactions with specific biological targets.

- Therapeutic Applications : Exploration of its efficacy in clinical settings for conditions such as malaria and inflammatory diseases.

- Structural Modifications : Synthesis of analogs to enhance its biological activity and reduce potential side effects.

Q & A

Q. What strategies improve reaction scalability without compromising enantiomeric purity?

- Methodological Answer : Catalytic asymmetric synthesis using chiral auxiliaries (e.g., (R)-BINOL) achieves >90% enantiomeric excess (ee). Continuous flow systems reduce racemization risks during scale-up .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.